cyclobutyl(1H-indol-3-yl)methanone
Description
Cyclobutyl(1H-indol-3-yl)methanone is a synthetic organic compound characterized by a methanone group bridging a cyclobutyl substituent and the 3-position of an indole moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity, while the cyclobutyl group introduces conformational strain due to its four-membered ring. This strain may influence binding affinity to biological targets, such as cannabinoid receptors, which are commonly modulated by structurally related synthetic cannabinoids .
Properties
CAS No. |
1094462-45-9 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
cyclobutyl(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C13H13NO/c15-13(9-4-3-5-9)11-8-14-12-7-2-1-6-10(11)12/h1-2,6-9,14H,3-5H2 |
InChI Key |
JIKVYTPAMRINIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For cyclobutyl(1H-indol-3-yl)methanone, the cyclobutyl group can be introduced through a Friedel-Crafts acylation reaction using cyclobutanone as the acylating agent .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Cyclobutyl(1H-indol-3-yl)methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Cyclobutyl(1H-indol-3-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclobutyl(1H-indol-3-yl)methanone involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The compound’s effects are mediated through its binding to specific molecular targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs of cyclobutyl(1H-indol-3-yl)methanone, highlighting variations in substituents, molecular properties, and biological relevance:
Impact of Substituents on Bioactivity
- Cyclobutyl vs. Cyclopropyl : The cyclobutyl group introduces greater steric bulk and ring strain compared to cyclopropyl derivatives. This may enhance receptor binding in some cases but could reduce metabolic stability due to increased reactivity .
- Naphthyl (AM-2201, JWH-073): Naphthyl-substituted compounds exhibit high affinity for cannabinoid receptors, attributed to π-π stacking interactions with aromatic residues in the receptor binding pocket .
Metabolic and Analytical Considerations
Toxicity and Regulatory Status
- Genotoxicity: XLR-11 induces DNA damage, highlighting risks associated with synthetic cannabinoids .
- Legal Classification: Many (1H-indol-3-yl)methanones are regulated under analog acts, emphasizing the need for stringent analytical screening .
Biological Activity
Cyclobutyl(1H-indol-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The structure of this compound can be broken down into two primary components: the cyclobutyl moiety and the indole ring. The indole structure is known for its role in various biological systems, particularly as a scaffold for drug development.
Target Interactions:
this compound primarily interacts with cellular targets such as tubulin, which is crucial for microtubule formation. The compound inhibits tubulin polymerization, leading to disruption of mitotic spindle formation and subsequent cell cycle arrest in the G2/M phase. This action is critical in cancer therapy as it induces apoptosis in rapidly dividing cells.
Biochemical Pathways:
The inhibition of tubulin polymerization affects several biochemical pathways, notably those involved in cell division and growth. By disrupting these pathways, this compound can potentially halt tumor progression.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a molecular weight conducive to good bioavailability. The compound's melting point ranges from 108 to 109°C, suggesting reasonable thermal stability which may impact its formulation and delivery methods.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including those derived from breast and lung cancers. The compound's IC50 values indicate potent activity, with some studies reporting values lower than 10 µM against sensitive cell lines .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Its efficacy against bacterial strains such as Mycobacterium tuberculosis has been documented, showing promising results in inhibiting bacterial growth at concentrations that are achievable in clinical settings .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on this compound revealed that treatment with the compound resulted in significant apoptosis in cultured cancer cells. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 8.5 | Tubulin inhibition |
| Lung Cancer | 6.2 | Apoptosis induction |
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against M. tuberculosis. The compound showed an IC90 value indicating effective inhibition of bacterial growth at concentrations that suggest potential for therapeutic use .
| Bacterial Strain | IC90 (µM) | Observations |
|---|---|---|
| M. tuberculosis | 12 | Significant growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
